molecular formula C28H30Cl2FNO2 B13759257 Butyrophenone, 4-(4-(p-chloro-alpha-hydroxy-alpha-phenylbenzyl)piperidino)-4'-fluoro-, hydrochloride CAS No. 57257-41-7

Butyrophenone, 4-(4-(p-chloro-alpha-hydroxy-alpha-phenylbenzyl)piperidino)-4'-fluoro-, hydrochloride

Cat. No.: B13759257
CAS No.: 57257-41-7
M. Wt: 502.4 g/mol
InChI Key: ITNIXNNCCRHPRB-UHFFFAOYSA-N
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Description

Butyrophenone, 4-(4-(p-chloro-alpha-hydroxy-alpha-phenylbenzyl)piperidino)-4’-fluoro-, hydrochloride is a synthetic compound that belongs to the class of butyrophenones. These compounds are known for their diverse applications in medicinal chemistry, particularly as antipsychotic agents. The unique structure of this compound includes a piperidine ring, a phenyl group, and various substituents that contribute to its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyrophenone derivatives typically involves multi-step organic reactions. Common synthetic routes may include:

    Aldol Condensation: Combining an aldehyde with a ketone to form a β-hydroxy ketone.

    Reduction: Using reducing agents like sodium borohydride to convert ketones to alcohols.

    Substitution Reactions: Introducing substituents such as chlorine and fluorine through halogenation reactions.

Industrial Production Methods

Industrial production of such compounds often involves large-scale organic synthesis using automated reactors. The process may include:

    Batch Processing: Sequential addition of reagents and catalysts.

    Continuous Flow Synthesis: Continuous introduction of reactants into a reactor for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert ketones to alcohols.

    Substitution: Halogenation reactions can introduce or replace halogen atoms.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Halogenating Agents: Chlorine, bromine, fluorine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a precursor for synthesizing more complex molecules. Its unique structure allows for various chemical modifications.

Biology

In biological research, it may be used to study receptor interactions and signal transduction pathways.

Medicine

Medicinally, butyrophenone derivatives are known for their antipsychotic properties. This compound may be investigated for its potential therapeutic effects in treating psychiatric disorders.

Industry

Industrially, it can be used in the synthesis of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of butyrophenone derivatives typically involves interaction with neurotransmitter receptors in the brain. These compounds may act as antagonists at dopamine receptors, thereby modulating neurotransmission and exerting antipsychotic effects. The specific molecular targets and pathways involved can vary depending on the compound’s structure.

Comparison with Similar Compounds

Similar Compounds

    Haloperidol: A well-known butyrophenone antipsychotic.

    Droperidol: Another butyrophenone used as an antiemetic and antipsychotic.

    Trifluperidol: A potent antipsychotic with a similar structure.

Uniqueness

The uniqueness of Butyrophenone, 4-(4-(p-chloro-alpha-hydroxy-alpha-phenylbenzyl)piperidino)-4’-fluoro-, hydrochloride lies in its specific substituents, which may confer distinct pharmacological properties compared to other butyrophenones.

Properties

CAS No.

57257-41-7

Molecular Formula

C28H30Cl2FNO2

Molecular Weight

502.4 g/mol

IUPAC Name

4-[4-[(4-chlorophenyl)-hydroxy-phenylmethyl]piperidin-1-ium-1-yl]-1-(4-fluorophenyl)butan-1-one;chloride

InChI

InChI=1S/C28H29ClFNO2.ClH/c29-25-12-10-23(11-13-25)28(33,22-5-2-1-3-6-22)24-16-19-31(20-17-24)18-4-7-27(32)21-8-14-26(30)15-9-21;/h1-3,5-6,8-15,24,33H,4,7,16-20H2;1H

InChI Key

ITNIXNNCCRHPRB-UHFFFAOYSA-N

Canonical SMILES

C1C[NH+](CCC1C(C2=CC=CC=C2)(C3=CC=C(C=C3)Cl)O)CCCC(=O)C4=CC=C(C=C4)F.[Cl-]

Origin of Product

United States

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